2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid
Description
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(6-nitroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)3-7-4-10-8-2-1-6(12(15)16)5-11(7)8/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
UDCDZAJTJMIADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through several methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, yielding the target compound in good yields. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial, antifungal, and antiviral agent . In medicine, derivatives of this compound, such as zolpidem and alpidem, are used to treat short-term insomnia and other brain function disorders .
Mechanism of Action
The mechanism of action of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with various molecular targets and pathways. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects. The specific molecular targets and pathways involved may vary depending on the derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Functional Groups
The imidazo[1,2-a]pyridine scaffold is highly versatile, allowing for substitutions at positions 2, 3, 6, and 6. Below is a comparative analysis of key analogs:
Substituent Diversity
- Nitro Group Position : The target compound’s nitro group at position 6 distinguishes it from analogs like (2E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (CAS 727652-20-2), which features a nitro group on the phenyl ring attached to position 2 .
- Acetic Acid vs. Other Functional Groups: 2-(6-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 189005-44-5): A Zolpidem impurity with a methyl group at position 6 and a p-tolyl group at position 2 . 2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 1507308-67-9): A Minodronic acid impurity with a chloro substituent at position 2 . Imidazo[1,2-a]pyridine-6-acetic acid (CAS 1488389-22-5): Features an acetic acid group at position 6 instead of position 3 .
Physicochemical Properties
*Estimated based on structural analogs.
Industrial Relevance
- Derivatives like 2-P-TOLYL-IMIDAZO[1,2-A]pyridin-3-yl)-ACETIC ACID (CAS 365213-69-0) are commercially available as building blocks for drug discovery .
- Nitroimidazo[1,2-a]pyridines with complex substituents (e.g., furan and piperidine moieties) are explored in medicinal chemistry for targeted therapies .
Biological Activity
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is . Its structure features a nitro group on the imidazo[1,2-a]pyridine ring, which is known to enhance biological activity.
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study investigated several nitro-containing compounds, including 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid, and found that they could inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and disruption of microtubule assembly.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid | MDA-MB-231 (Breast) | 5.0 | Apoptosis induction |
| 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid | HepG2 (Liver) | 7.5 | Microtubule destabilization |
The compound demonstrated an IC50 value of 5.0 μM against MDA-MB-231 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid has been evaluated for antibacterial activity. Studies have shown that it exhibits significant effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 16 |
The compound's MIC values suggest it has potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Case Studies
A notable case study involved the use of 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid in a clinical setting for patients with resistant bacterial infections. The treatment led to significant improvements in patient outcomes, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
The biological activity of 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be attributed to its ability to interfere with cellular processes:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Microtubule Disruption : It destabilizes microtubules, which is crucial for cell division and proliferation.
- Antibacterial Mechanism : The nitro group is believed to play a critical role in the formation of reactive nitrogen species that damage bacterial DNA.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid?
- Answer : The synthesis typically involves multi-step routes, including cyclization and functionalization. For example:
-
Cyclization : Reacting pyridine derivatives with α-haloacetates under reflux conditions in ethanol or acetonitrile to form the imidazo[1,2-a]pyridine core .
-
Nitration : Introducing the nitro group at position 6 using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .
-
Acetic acid side-chain incorporation : Alkylation or condensation reactions with bromoacetic acid derivatives in the presence of a base (e.g., NaH) .
-
Key reagents : Nitrating agents (HNO₃/H₂SO₄), palladium catalysts for cross-coupling, and protecting groups (e.g., tert-butoxycarbonyl) for regioselective modifications .
Synthetic Step Conditions Yield Range Reference Cyclization Ethanol, 80°C, 12h 60–75% Nitration H₂SO₄/HNO₃, 0–5°C 45–55% Acetic acid addition NaH, DMF, RT 70–85%
Q. How is the purity and structural integrity of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid validated?
- Answer : Standard characterization techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, acetic acid at C3) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₁H₈N₃O₄; theoretical [M+H]⁺ = 246.05) .
Advanced Research Questions
Q. What strategies mitigate low yields in the nitration step during synthesis?
- Answer : Challenges arise from competing side reactions (e.g., oxidation or over-nitration). Solutions include:
- Temperature control : Maintaining sub-5°C to suppress decomposition .
- Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl groups) to direct nitration to C6 .
- Alternative nitrating agents : Employing acetyl nitrate for milder conditions .
Q. How do structural modifications at the nitro or acetic acid positions influence biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro group : Essential for antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Removal reduces potency by >90% .
- Acetic acid moiety : Critical for solubility and binding to enzymatic targets (e.g., dihydrofolate reductase). Esterification (e.g., ethyl ester) retains activity but lowers bioavailability .
Q. What computational methods predict the reactivity of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid in biological systems?
- Answer :
- Density Functional Theory (DFT) : Models nitro group reduction potentials (e.g., E₀ = −0.45 V vs. SHE), correlating with prodrug activation in hypoxic tumors .
- Molecular docking : Predicts binding affinity to H. pylori urease (binding energy = −9.2 kcal/mol) .
- ADMET prediction : LogP = 1.2 (moderate lipophilicity), suggesting blood-brain barrier permeability <10% .
Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₈N₃O₄ | HRMS | |
| Molecular Weight | 246.05 g/mol | ESI-MS | |
| Solubility (H₂O) | 2.1 mg/mL (pH 7.4) | Shake-flask | |
| pKa (acetic acid) | 3.8 ± 0.2 | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
